molecular formula C5H4ClN5 B11914591 5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine

5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine

Cat. No.: B11914591
M. Wt: 169.57 g/mol
InChI Key: IANFDJWAITXNJD-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core with a chlorine atom at the 5-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-nitropyrazole with guanidine in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

5-chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine

InChI

InChI=1S/C5H4ClN5/c6-5-8-1-2-3(9-5)4(7)11-10-2/h1H,(H3,7,10,11)

InChI Key

IANFDJWAITXNJD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=NN2)N

Origin of Product

United States

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